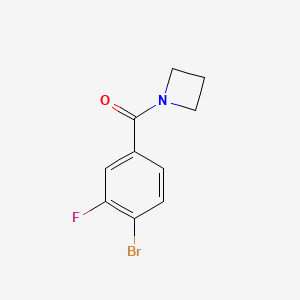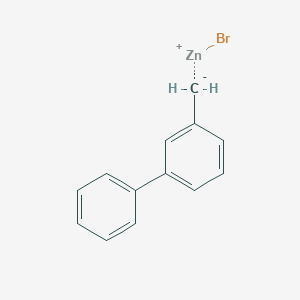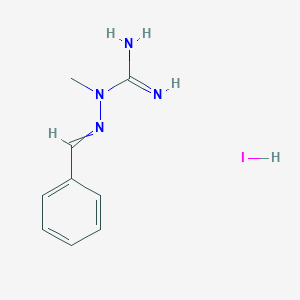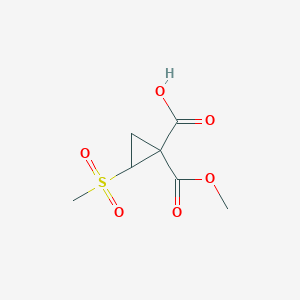
1-(4-Bromo-3-fluorobenzoyl)azetidine
Übersicht
Beschreibung
“1-(4-Bromo-3-fluorobenzoyl)azetidine” is a chemical compound with the molecular formula C10H9BrFNO . It is widely used in various fields of scientific research and industry.
Synthesis Analysis
Azetidines are synthesized through various methods, including the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Other methods include the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines under microwave irradiation .Molecular Structure Analysis
The molecular structure of “this compound” consists of a four-membered azetidine ring attached to a benzoyl group, which is further substituted with bromine and fluorine atoms .Chemical Reactions Analysis
Azetidines are known for their unique reactivity, which is driven by the considerable ring strain. They are excellent candidates for ring-opening and expansion reactions . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Wissenschaftliche Forschungsanwendungen
Synthesis of New Antibiotics
1-(4-Bromo-3-fluorobenzoyl)azetidine derivatives, as part of a broader family of azetidine derivatives, have shown potential in the synthesis of new antibiotics. For example, a study demonstrated the synthesis of novel fluoroquinolones with azetidine derivatives, showing greater antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to existing fluoroquinolone antibiotics (Ikee et al., 2008).
Development of Functionalized Azetidines
Azetidine derivatives, including those related to this compound, have been used to synthesize various functionalized azetidines. These derivatives have been utilized as precursors in the synthesis of novel azetidine structures and spirocyclic azetidine building blocks (Stankovic et al., 2013).
Stereoselective Synthesis in Medicinal Chemistry
The stereoselective synthesis of piperidines using azetidine derivatives has been explored, offering new pathways in medicinal chemistry. This method provides access to valuable templates used in drug development (Mollet et al., 2011).
Antimicrobial Studies
Azetidine derivatives have been employed in the design and synthesis of compounds with significant antimicrobial properties. For instance, novel azetidine-based derivatives have been synthesized and evaluated for their antimicrobial activities, showing potential as effective antimicrobial agents (Gandhi et al., 2020).
Dopaminergic Antagonist Evaluation
Some azetidine derivatives have been evaluated for their potency as dopaminergic antagonists, an area of interest in neuropharmacology (Metkar et al., 2013).
Safety and Hazards
Zukünftige Richtungen
Azetidines are considered a novel, unexplored scaffold in organic synthesis. Their synthesis, functionalization, and ring opening have been widely studied, including enantioselective, metal-catalyzed, transition-metal-free, and reductive methods . The future of azetidines in organic synthesis looks promising, with recent improvements and the discovery of new reaction protocols .
Eigenschaften
IUPAC Name |
azetidin-1-yl-(4-bromo-3-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFNO/c11-8-3-2-7(6-9(8)12)10(14)13-4-1-5-13/h2-3,6H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKEVQGMYKJRKRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=CC(=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3a-Methyl-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-1,1,3-trione](/img/structure/B1383742.png)
![6-Benzyl-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride](/img/structure/B1383744.png)
![8a-(Aminomethyl)-hexahydro-[1,3]oxazolo[4,3-c]morpholin-3-one hydrochloride](/img/structure/B1383746.png)

![1-{Bicyclo[4.1.0]heptan-1-yl}ethan-1-amine hydrochloride](/img/structure/B1383749.png)
![5-bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B1383750.png)







![1-[(tert-butoxy)carbonyl]-4-methyl-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B1383765.png)